molecular formula C13H9NO4S B5498648 7,8-dihydroxy-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one

7,8-dihydroxy-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one

Cat. No.: B5498648
M. Wt: 275.28 g/mol
InChI Key: VMVYMIWOVFQGAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-dihydroxy-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one is a synthetic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure substituted with hydroxyl groups at positions 7 and 8, and a 2-methyl-1,3-thiazol-4-yl group at position 3. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

7,8-dihydroxy-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4S/c1-6-14-9(5-19-6)8-4-18-13-7(11(8)16)2-3-10(15)12(13)17/h2-5,15,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVYMIWOVFQGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=COC3=C(C2=O)C=CC(=C3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dihydroxy-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one typically involves the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization.

    Introduction of Hydroxyl Groups: The hydroxyl groups at positions 7 and 8 can be introduced through hydroxylation reactions using appropriate reagents, such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Thiazole Ring: The 2-methyl-1,3-thiazol-4-yl group can be introduced through a nucleophilic substitution reaction involving the corresponding thiazole derivative and a suitable leaving group on the chromen-4-one core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

7,8-dihydroxy-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thiazole derivatives, suitable leaving groups (e.g., halides).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential anticancer, anti-inflammatory, and antiviral activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7,8-dihydroxy-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.

    Antimicrobial Activity: The thiazole ring can interact with microbial enzymes, inhibiting their activity and preventing microbial growth.

    Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

7,8-dihydroxy-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one can be compared with other similar compounds, such as:

    Coumarin Derivatives: These compounds share the chromen-4-one core structure but may lack the thiazole ring or hydroxyl groups.

    Thiazole Derivatives: These compounds contain the thiazole ring but may have different substituents and lack the chromen-4-one core.

    Flavonoids: These natural compounds have a similar core structure but differ in the type and position of substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.